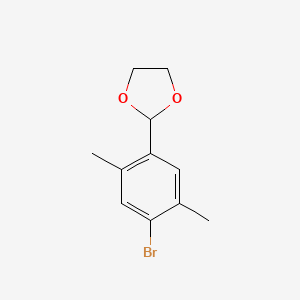

2-(4-Bromo-2,5-dimethylphenyl)-1,3-dioxolane

Description

Contextualization of Aryl-Substituted 1,3-Dioxolanes in Contemporary Synthetic Design

Aryl-substituted 1,3-dioxolanes are a class of compounds that hold a significant position in modern organic synthesis. The 1,3-dioxolane (B20135) moiety is a cyclic acetal (B89532), typically formed by the acid-catalyzed reaction of an aldehyde or ketone with ethylene (B1197577) glycol. libretexts.orgwikipedia.org This functional group is of immense importance primarily as a protecting group for carbonyls. researchgate.net

In the design of a multi-step synthesis, it is often necessary to perform a reaction on one part of a molecule while preventing another, more reactive functional group from participating in unwanted side reactions. The conversion of a highly reactive aldehyde to an aryl-substituted 1,3-dioxolane renders the carbonyl carbon electrophilicity void, protecting it from nucleophiles and reducing agents under neutral or basic conditions. libretexts.orgyoutube.com The stability of the dioxolane ring in these conditions, coupled with its straightforward removal under aqueous acidic conditions to regenerate the original aldehyde, makes it an almost ideal protective strategy. masterorganicchemistry.com This utility places aryl-substituted 1,3-dioxolanes as crucial intermediates in the synthesis of natural products and complex pharmaceuticals.

Significance of Brominated Aromatic Systems as Precursors for Cross-Coupling and Functionalization Reactions

The presence of a bromine atom on an aromatic ring, as seen in 2-(4-bromo-2,5-dimethylphenyl)-1,3-dioxolane, is of profound strategic importance in organic synthesis. Brominated aromatic systems are highly valued as versatile precursors for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.gov

Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organotins), Negishi (using organozinc), and Hiyama (using organosilanes) couplings utilize aryl bromides as electrophilic partners. nih.govacs.org These methods are foundational in modern chemistry, allowing for the precise and efficient construction of complex biaryl systems and other substituted aromatics that are common motifs in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com The carbon-bromine bond is sufficiently reactive to participate in oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle, yet stable enough to be tolerated in a wide range of other chemical transformations. This balance of reactivity and stability makes brominated aromatics indispensable building blocks for molecular engineering. acs.orgnih.gov

Role of Acetal Moieties in Complex Molecule Synthesis and Chemical Transformations

The acetal moiety, specifically the 1,3-dioxolane ring in the title compound, serves a critical role as a temporary modification of a carbonyl group to alter its reactivity. wikipedia.org Formed from an aldehyde, the resulting acetal is no longer susceptible to attack by strong nucleophiles like Grignard reagents or organolithium compounds, nor is it affected by hydride reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride under standard conditions. libretexts.orgyoutube.com

This protective function is essential in the synthesis of complex molecules containing multiple functional groups. For instance, if a molecule contains both an aldehyde and an ester, and only the ester is intended to react with a Grignard reagent, the aldehyde must first be protected. Converting the aldehyde to a 1,3-dioxolane allows the Grignard reaction to proceed selectively at the ester. libretexts.org Following the desired transformation, the acetal can be easily hydrolyzed back to the aldehyde using aqueous acid, a process often referred to as deprotection. masterorganicchemistry.com This ability to "mask" and "unmask" a carbonyl group grants chemists precise control over the sequence of reactions in a synthetic pathway.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | Not explicitly found; derived from 4-Bromo-2,5-dimethylbenzaldehyde (B1282258) |

| Molecular Formula | C₁₁H₁₃BrO₂ vwr.com |

| Molecular Weight | 257.12 g/mol |

| Appearance | Expected to be a solid or oil at room temperature |

| Precursor | 4-Bromo-2,5-dimethylbenzaldehyde chemicalbook.comchemicalbook.com |

Overview of Research Trajectories Pertaining to this compound

Specific academic research focusing exclusively on this compound is not prominent in publicly accessible literature. Its primary role is not as a final target molecule with unique properties, but rather as a strategic synthetic intermediate. The research trajectory for this compound is therefore intrinsically linked to the synthesis of more complex molecules derived from its precursor, 4-bromo-2,5-dimethylbenzaldehyde. mdpi.com

The logical application of this compound involves a two-stage synthetic strategy:

Protection: The aldehyde group of 4-bromo-2,5-dimethylbenzaldehyde is converted to the 1,3-dioxolane to prevent it from interfering with subsequent reactions. This is a standard procedure to mask the aldehyde's reactivity towards nucleophiles or bases. libretexts.org

Functionalization: With the aldehyde protected, the aryl bromide portion of the molecule becomes the primary site for chemical modification. Researchers would utilize this protected intermediate to perform cross-coupling reactions (e.g., Suzuki, Stille) to introduce new aryl, alkyl, or other functional groups at the position of the bromine atom. nih.govmdpi.com

After the successful modification of the aromatic ring, the 1,3-dioxolane group can be readily removed by acid hydrolysis to restore the aldehyde functionality. This aldehyde can then be used for further transformations, such as reductive amination, Wittig reactions, or oxidation. Therefore, the research value of this compound lies in its ability to enable selective transformations on a bifunctional starting material, embodying the principles of protecting group chemistry in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2,5-dimethylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-7-6-10(12)8(2)5-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIDFGBJRJSRJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 4 Bromo 2,5 Dimethylphenyl 1,3 Dioxolane

Strategies for the Formation of the 1,3-Dioxolane (B20135) Ring Systemnih.gov

The construction of the 1,3-dioxolane ring is a cornerstone of this synthesis, typically achieved through the protection of a carbonyl group. This transformation is not only crucial for the final structure but also serves as a protective strategy in multi-step synthetic sequences.

Acetalization of 4-Bromo-2,5-dimethylbenzaldehyde (B1282258) and Related Aldehydes

The most direct and widely employed method for synthesizing 2-(4-bromo-2,5-dimethylphenyl)-1,3-dioxolane is the acetalization of its corresponding aldehyde, 4-bromo-2,5-dimethylbenzaldehyde, with ethylene (B1197577) glycol. This reaction involves the acid-catalyzed nucleophilic addition of the diol to the carbonyl carbon.

Acid catalysis is fundamental to the formation of the dioxolane ring from an aldehyde and a diol. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydroxyl groups of ethylene glycol. A variety of acid catalysts, both homogeneous and heterogeneous, have been effectively utilized for this transformation.

Common homogeneous catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). Heterogeneous catalysts, which offer advantages in terms of separation and recyclability, include solid acid catalysts like tungstophosphoric acid loaded on metal oxides (e.g., H₃PW₁₂O₄₀/TiO₂), and metal-organic frameworks (MOFs) such as Fe-MIL-101. jcsp.org.pk The efficiency of these catalysts can be compared based on reaction times and yields, as illustrated in the table below for the acetalization of benzaldehyde (B42025), a model substrate.

Interactive Data Table: Comparison of Acid Catalysts for Benzaldehyde Acetalization

| Catalyst | Catalyst Loading (wt%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |

| 20% HPW/TiO₂ | 0.3 (relative to benzaldehyde) | Cyclohexane | 110 | 3 | 90.1 | jcsp.org.pk |

| 20% HPW/CeO₂ | 0.3 (relative to benzaldehyde) | Cyclohexane | 110 | 3 | 85.4 | jcsp.org.pk |

| 20% HPW/ZrO₂ | 0.3 (relative to benzaldehyde) | Cyclohexane | 110 | 3 | 82.5 | jcsp.org.pk |

| p-TSA | 0.3 (relative to benzaldehyde) | Cyclohexane | 110 | 3 | 75.2 | jcsp.org.pk |

| Fe-MIL-101 | 50 mg (for 1 mmol aldehyde) | Methanol | 25 | 1 | >99 | jcsp.org.pk |

| Tb-Ox MOF | 40 mg (for 0.5 mmol aldehyde) | Methanol | 50 | 12 | 90 | nih.gov |

Reaction conditions are typically optimized to drive the equilibrium towards the product. This is often achieved by removing the water formed during the reaction using a Dean-Stark apparatus when employing azeotropic solvents like toluene (B28343) or benzene (B151609).

Interactive Data Table: Effect of Solvent on Benzaldehyde Acetalization

| Solvent | Dielectric Constant (approx.) | Typical Conditions | Observations |

| Toluene | 2.4 | Reflux with Dean-Stark | Efficient water removal, drives equilibrium to products. |

| Cyclohexane | 2.0 | Reflux with Dean-Stark | Similar to toluene, effective for azeotropic water removal. jcsp.org.pk |

| Dichloromethane | 9.1 | Room temperature with drying agent | Can be used for acid-sensitive substrates at lower temperatures. |

| Methanol | 33.0 | Used with MOF catalysts | Acts as both reactant (for dimethyl acetal) and solvent. nih.gov |

| Solvent-free | N/A | Heating with solid acid catalyst | Environmentally friendly, requires catalyst that functions as dehydrating agent or efficient vacuum. nih.gov |

In recent years, there has been a significant push towards developing more environmentally benign methods for acetal (B89532) synthesis. This includes the use of solid acid catalysts that are easily separable and reusable, such as zeolites, clays, and functionalized mesoporous silica (B1680970) (e.g., SBA-15). nih.govnih.gov These catalysts minimize corrosive and hazardous waste associated with traditional homogeneous acids. Furthermore, solvent-free reaction conditions are being explored, which reduce the use of volatile organic compounds. Photo-organocatalytic methods, utilizing catalysts like thioxanthenone under visible light, represent another innovative and green approach to acetalization, proceeding under mild and neutral conditions.

Alternative Cyclization Pathways to 2-Aryl-1,3-dioxolanes

While the direct acetalization of aldehydes is the most common route, alternative pathways to 2-aryl-1,3-dioxolanes exist. One such method involves the reaction of diols with formic acid in the presence of a ruthenium catalyst, which serves as a source for the methylene (B1212753) unit of the acetal. mdpi.com Another approach could involve the cyclization of intermediates derived from non-aldehydic precursors. For instance, the oxidative cyclization of certain alkene substrates in the presence of a diol could potentially form the dioxolane ring, although this is less common for the synthesis of simple 2-aryl-1,3-dioxolanes. These alternative routes are particularly valuable when the starting aldehyde is unstable or not readily accessible.

Regioselective Functionalization of the Bromo-2,5-dimethylphenyl Moiety

The bromo-substituent on the 2,5-dimethylphenyl ring of this compound serves as a versatile handle for further chemical modifications through regioselective reactions. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl bromides. The steric hindrance from the adjacent methyl group and the electronic properties of the ring can influence the reactivity and choice of catalytic system.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., boronic acids or esters) in the presence of a palladium catalyst and a base. This is a highly versatile method for introducing new aryl or alkyl groups. nih.govnih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.gov

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to substituted styrenyl derivatives. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful method for forming a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. nih.govwikipedia.org

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type | Citation |

| Suzuki-Miyaura | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | Biaryl | nih.gov |

| Sonogashira | Terminal alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | Arylalkyne | scirp.org |

| Heck | Alkene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | Substituted Alkene | mdpi-res.com |

| Buchwald-Hartwig | Amine | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | Arylamine | nih.gov |

Another important strategy for the regioselective functionalization of the bromo-2,5-dimethylphenyl moiety is through ortho-lithiation . Directed ortho-lithiation involves the deprotonation of the aromatic ring at a position ortho to a directing group. In the case of a bromo-dimethylphenyl system, the bromine atom can direct lithiation to an adjacent position, or a pre-existing directing group could be used to introduce functionality at a specific site. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

Introduction of Bromine via Electrophilic Aromatic Substitution or Directed Ortho Metalation

The introduction of a bromine atom onto the aromatic ring is a critical step in the synthesis of this compound. Two primary strategies can be employed: electrophilic aromatic substitution and directed ortho metalation.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) is a common method for the halogenation of aromatic compounds. In the context of synthesizing the target molecule, this would typically involve the bromination of a 2,5-dimethylphenyl precursor. The methyl groups are ortho-, para-directing activators. Starting with 1,4-dimethylbenzene (p-xylene), bromination would be expected to occur at the 2-position, ortho to one methyl group and meta to the other. To achieve the desired 4-bromo-2,5-dimethyl substitution pattern, a more strategic approach is required, potentially starting with a precursor where the desired substitution pattern is already established or can be selectively achieved.

For instance, the bromination of 2,5-dimethoxybenzaldehyde (B135726) has been shown to yield the 4-bromo derivative as the major product. designer-drug.commdma.ch This suggests that a similar regioselectivity might be achieved with the 2,5-dimethyl analogue. The reaction of 2,5-dimethoxybenzaldehyde with bromine in glacial acetic acid yields 4-bromo-2,5-dimethoxybenzaldehyde. mdma.chchemicalbook.com

A plausible synthetic route could, therefore, involve the bromination of 2,5-dimethylbenzaldehyde. The aldehyde group is a meta-director and a deactivator, while the methyl groups are ortho-, para-directing activators. The interplay of these directing effects would influence the regiochemical outcome of the bromination. The position para to the methyl group at C-2 and ortho to the methyl group at C-5 (the C-4 position) would be sterically accessible and electronically favored for substitution.

Directed Ortho Metalation (DoM):

Directed ortho metalation (DoM) offers a powerful alternative for achieving high regioselectivity in the functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the ortho position, creating a nucleophilic aryl lithium species that can then react with an electrophile.

In a potential synthetic route to this compound, a suitable directing group would be required to direct lithiation to the desired position. For example, if starting with a 2,5-dimethyl substituted aromatic ring, a directing group at a specific position could facilitate bromination at the adjacent carbon. While powerful, the application of DoM for the synthesis of this specific substitution pattern would depend on the availability of a suitable precursor with a well-placed directing group.

Methyl Group Incorporation and Positional Isomer Control

The establishment of the 2,5-dimethyl substitution pattern on the benzene ring is a crucial aspect of the synthesis. Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. However, controlling the regioselectivity to obtain the desired 2,5-disubstituted product can be challenging due to the activating nature of the alkyl groups, which can lead to polysubstitution and the formation of isomeric mixtures.

The distribution of isomers in Friedel-Crafts alkylation is influenced by both kinetic and thermodynamic factors. For instance, the methylation of toluene can yield a mixture of ortho, meta, and para-xylene, with the product ratio being dependent on reaction conditions such as temperature and catalyst.

To achieve better positional control, it is often more strategic to start with a precursor that already contains the desired 2,5-dimethyl pattern. 2,5-Dimethylphenol (B165462) is a commercially available starting material that can serve as a precursor. From 2,5-dimethylphenol, the hydroxyl group can be converted into other functionalities to facilitate the subsequent introduction of the bromo and aldehyde groups. For example, the phenol (B47542) can be converted to an aryl triflate, which can then participate in various cross-coupling reactions. Alternatively, formylation of 2,5-dimethylphenol would lead to a hydroxy-dimethylbenzaldehyde, which could then be brominated. The regioselectivity of this bromination would be influenced by the directing effects of the hydroxyl, aldehyde, and methyl groups.

Chemo- and Regioselectivity in Multistep Synthetic Sequences

A potential synthetic sequence could commence with 2,5-dimethylbenzaldehyde. This precursor already possesses the required dimethyl and aldehyde functionalities.

Route 1: Bromination followed by Acetalization

Bromination of 2,5-dimethylbenzaldehyde: This step would involve the electrophilic bromination of the aromatic ring. As discussed, the directing effects of the methyl and aldehyde groups would need to be considered to favor the formation of 4-bromo-2,5-dimethylbenzaldehyde.

Acetalization of 4-bromo-2,5-dimethylbenzaldehyde: The resulting brominated aldehyde would then be reacted with ethylene glycol in the presence of an acid catalyst to form the desired this compound. This reaction is typically a high-yielding and chemoselective protection of the aldehyde group.

Route 2: Acetalization followed by Bromination

Acetalization of 2,5-dimethylbenzaldehyde: The aldehyde functionality could first be protected as a 1,3-dioxolane. This would form 2-(2,5-dimethylphenyl)-1,3-dioxolane.

Bromination of 2-(2,5-dimethylphenyl)-1,3-dioxolane: The subsequent bromination of this intermediate would then be directed by the two methyl groups and the dioxolane moiety. The dioxolane group is generally considered to be weakly activating and ortho-, para-directing.

The choice between these routes would depend on the relative ease of controlling regioselectivity in the bromination step for each intermediate.

Chemical Reactivity and Mechanistic Investigations of 2 4 Bromo 2,5 Dimethylphenyl 1,3 Dioxolane

Transformations Involving the Aryl Bromide Substituent

Reductive Dehalogenation Strategies

The selective removal of the bromine atom from the aromatic ring of 2-(4-Bromo-2,5-dimethylphenyl)-1,3-dioxolane is a key transformation, converting it to 2-(2,5-dimethylphenyl)-1,3-dioxolane. This reductive dehalogenation can be achieved through various methods, with catalytic hydrogenation being a prominent and effective strategy. researchgate.netresearchgate.net

Aryl bromides are generally more readily reduced than aryl chlorides, requiring less catalyst and milder reaction conditions. rsc.org A common method involves the use of a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source. researchgate.net The hydrogen source can be hydrogen gas itself or a transfer hydrogenation reagent such as formic acid or its salts. organic-chemistry.org These reactions are typically carried out under neutral conditions, which is advantageous for preserving the acid-sensitive 1,3-dioxolane (B20135) ring. researchgate.net

The general reaction is as follows:

this compound + [H] → 2-(2,5-dimethylphenyl)-1,3-dioxolane + HBr

Alternative, milder methods for reductive dehalogenation that have been developed for aryl bromides could also be applicable. These include photoredox catalysis using visible light, which offers an operationally simple and tin-free system. dntb.gov.ua The mechanism of reduction can vary, with some methods proceeding through a single-electron transfer (SET) mechanism. organic-chemistry.org The choice of reductant and catalyst is crucial for achieving high yields and chemoselectivity, especially in the presence of other functional groups. researchgate.net

| Reagent/Catalyst System | Hydrogen Source | Typical Conditions | General Observations for Aryl Bromides |

|---|---|---|---|

| Pd/C | H₂ gas | Methanol, Room Temperature, 1 atm | Efficient and clean conversion. rsc.org |

| Pd/C | HCOOH or Formate salts | Various solvents, Room Temp. to Reflux | Good yields for dehalogenated products. |

| Ru(bpy)₃Cl₂ (photocatalyst) | iPr₂NEt and HCO₂H | Visible light irradiation | Mild, tin-free method with good functional group tolerance. dntb.gov.ua |

| (NHC)Pd(allyl)Cl | NaOtBu | Conventional or microwave heating | Highly active catalyst system. organic-chemistry.org |

Reactions Involving the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring in this compound functions as a protecting group for the corresponding benzaldehyde (B42025) derivative. Its reactivity is primarily characterized by its stability under various conditions and its susceptibility to cleavage.

Cyclic acetals like 1,3-dioxolanes are known to be stable towards nucleophiles and bases. organic-chemistry.org This stability makes them effective protecting groups for carbonyl compounds during reactions involving basic or nucleophilic reagents.

However, the acetal (B89532) linkage is sensitive to acidic conditions. Deprotection is typically achieved through acid-catalyzed hydrolysis or transacetalization. organic-chemistry.org The mechanism of acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then breaks down to release the original aldehyde and ethylene (B1197577) glycol.

this compound + H₂O (H⁺ catalyst) ⇌ 4-Bromo-2,5-dimethylbenzaldehyde (B1282258) + Ethylene Glycol

Various acidic catalysts can be employed for this cleavage, ranging from strong mineral acids to milder Lewis acids like cerium(III) triflate or erbium(III) triflate, which can allow for deprotection under nearly neutral conditions. organic-chemistry.org

Beyond simple cleavage, the 1,3-dioxolane ring can undergo other transformations. For instance, reductive cleavage of 1,3-dioxolanes can be achieved using reagents like lithium aluminum hydride in the presence of a Lewis acid (e.g., AlCl₃), leading to the formation of hydroxy ethers. lookchem.com In the case of 2-aryl-1,3-dioxolanes, this would yield a 2-(arylmethoxy)ethanol derivative.

Transformations of the dioxolane ring into other heterocyclic systems are also possible, though less common for simple 2-aryl derivatives. Such transformations often require more complex starting materials or multi-step synthetic sequences. For example, derivatives of 1,3-dioxolanes can be precursors for the synthesis of other heterocycles like oxazolidines through ring-opening and subsequent cyclization with an appropriate nitrogen source. beilstein-journals.org

The 1,3-dioxolane ring is generally stable to a range of common oxidizing and reducing agents. For instance, it is typically resistant to mild high-valent chromium reagents (e.g., PCC, PDC) and permanganate (B83412) under neutral conditions. organic-chemistry.org However, the presence of strong Lewis acids can enhance its sensitivity towards oxidants. organic-chemistry.org

With respect to reductants, as mentioned, strong hydride reagents in combination with Lewis acids can induce reductive cleavage. lookchem.com However, under standard catalytic hydrogenation conditions used for dehalogenation (e.g., Pd/C, H₂), the dioxolane ring is expected to remain intact. researchgate.net This differential reactivity is key to the chemoselective modification of the molecule.

Chemoselective Reactivity Studies of Dual Functionalities

The presence of both an aryl bromide and a 1,3-dioxolane in the same molecule allows for the study of chemoselective reactions. The goal of such studies is to selectively transform one functional group while leaving the other unaffected.

Given the stability of the dioxolane ring to neutral catalytic hydrogenation conditions, it is highly probable that the reductive dehalogenation of the aryl bromide can be achieved with high chemoselectivity. researchgate.net This allows for the synthesis of 2-(2,5-dimethylphenyl)-1,3-dioxolane, which can then be subjected to acid-catalyzed deprotection to yield 2,5-dimethylbenzaldehyde.

Conversely, the selective cleavage of the dioxolane ring in the presence of the aryl bromide is also feasible. By treating the molecule with an acid catalyst in a suitable solvent, 4-bromo-2,5-dimethylbenzaldehyde can be obtained, leaving the bromo-substituent intact for subsequent reactions such as cross-coupling.

| Target Transformation | Reagents and Conditions | Expected Major Product | Rationale for Selectivity |

|---|---|---|---|

| Reductive Dehalogenation | Pd/C, H₂ (1 atm), MeOH, RT | 2-(2,5-dimethylphenyl)-1,3-dioxolane | Dioxolane ring is stable under neutral hydrogenation conditions. researchgate.net |

| Acetal Cleavage | Dilute HCl or Lewis Acid (e.g., Ce(OTf)₃), wet solvent, RT | 4-Bromo-2,5-dimethylbenzaldehyde | Aryl bromide is stable to mild acidic conditions. organic-chemistry.org |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

The mechanism of acid-catalyzed hydrolysis of 1,3-dioxolanes has been a subject of kinetic studies. These studies support a mechanism involving a pre-equilibrium protonation of the acetal, followed by a rate-determining unimolecular cleavage to form an oxocarbenium ion intermediate. nih.gov The rate of this reaction is dependent on the acidity of the medium and the electronic nature of the substituents on the aromatic ring.

For reductive dehalogenation via catalytic hydrogenation, the mechanism is generally understood to involve oxidative addition of the aryl bromide to the palladium catalyst surface, followed by hydrogenolysis. Spectroscopic techniques such as NMR and mass spectrometry would be crucial in monitoring the progress of these reactions and identifying intermediates and products. Kinetic studies could provide insights into the reaction rates and the influence of substituents on the aromatic ring.

Advanced Spectroscopic and Structural Characterization of 2 4 Bromo 2,5 Dimethylphenyl 1,3 Dioxolane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-(4-Bromo-2,5-dimethylphenyl)-1,3-dioxolane in solution. It provides critical information on the connectivity, chemical environment, and spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information about the chemical environments of the protons and carbons. For this compound, the ¹H NMR spectrum would feature distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the methine proton at the C2 position of the dioxolane ring, and the methylene (B1212753) protons at the C4 and C5 positions. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectral overlaps and establish definitive structural assignments. longdom.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between the methine proton (C2-H) and the methylene protons (C4/C5-H) of the dioxolane ring, confirming their connectivity. It would also help in assigning the aromatic protons by identifying their through-bond coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the signals for the C2, C4, and C5 carbons of the dioxolane ring would be correlated with their respective proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry and preferred conformation in solution by detecting through-space proximity of protons. longdom.org Key NOESY correlations would be expected between the C2 proton of the dioxolane ring and the ortho-protons of the phenyl ring. The presence and intensity of these correlations would help define the rotational conformation around the bond connecting the two ring systems. nih.gov

The bond connecting the sterically hindered 2,5-dimethylphenyl group to the dioxolane ring is subject to restricted rotation. nih.gov This phenomenon can be studied using dynamic NMR (DNMR) spectroscopy, where spectra are acquired over a range of temperatures. youtube.com

At low temperatures, the rotation around the C(aryl)-C(dioxolane) bond may be slow on the NMR timescale, leading to distinct signals for atoms that would be equivalent if rotation were rapid. For example, the two methyl groups or the protons on the dioxolane ring might become magnetically non-equivalent. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. rsc.org

By analyzing the spectral changes, particularly the coalescence temperature, the rate constant (k) for the rotational exchange process can be determined. youtube.com From this, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can be calculated. These studies provide quantitative insight into the conformational flexibility and steric hindrance within the molecule. nih.gov

Solid-state NMR (ssNMR) spectroscopy provides atomic-level information about the structure and dynamics of the compound in its solid phases, which can differ significantly from the solution state due to packing effects. nih.gov High-resolution spectra of solids are typically obtained using techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CP).

CP-MAS ssNMR experiments can provide ¹³C chemical shifts that are sensitive to the local molecular conformation and intermolecular packing. illinois.edu These shifts can be compared with data from X-ray crystallography and computational models. nih.gov Furthermore, ssNMR can distinguish between different crystalline polymorphs or between crystalline and amorphous forms of the compound, as these will exhibit different NMR signatures due to variations in their local atomic environments.

X-ray Crystallography for Precise Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive and precise determination of the three-dimensional molecular structure of this compound in the solid state. This technique yields accurate coordinates for each atom, allowing for a detailed analysis of its geometric parameters.

The crystal structure reveals precise measurements of all bond lengths, bond angles, and torsion angles. The dioxolane ring is non-planar and typically adopts an envelope or a twisted conformation to minimize steric strain. acs.org The torsion angles within this ring define its exact puckering.

The analysis also quantifies the orientation of the substituted phenyl ring relative to the dioxolane ring. The dihedral angle between the plane of the phenyl ring and the mean plane of the dioxolane ring is a key parameter influenced by steric interactions between the ortho-methyl group and the dioxolane moiety. rsc.org

Table 1: Representative Molecular Geometric Parameters for this compound (Expected Values) Note: These are typical, illustrative values based on related chemical structures, as specific crystallographic data for the title compound is not publicly available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

| Bond Length | C(ar) | Br | ~1.90 Å | ||

| C(ar) | C(ar) | ~1.39 Å | |||

| C(ar) | C(dioxo) | ~1.51 Å | |||

| C(dioxo) | O | ~1.42 Å | |||

| C(dioxo) | C(dioxo) | ~1.52 Å | |||

| Bond Angle | C(ar) | C(ar) | Br | ~120° | |

| O | C(dioxo) | O | ~105° | ||

| C(ar) | C(dioxo) | O | ~110° | ||

| Torsion Angle | C(ar) | C(ar) | C(dioxo) | O | Varies (defines aryl rotation) |

| O | C(dioxo) | C(dioxo) | O | Varies (defines ring pucker) |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.com For this compound, several types of interactions are expected to be significant:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electron-rich atoms like the oxygen atoms of the dioxolane ring from a neighboring molecule (Br···O). mdpi.com These interactions are directional and play a crucial role in stabilizing the crystal structure. nih.gov

Van der Waals Forces: Dispersive forces are significant, particularly due to the large, polarizable bromine atom and the aromatic ring system.

These combined interactions dictate the formation of specific supramolecular assemblies, such as herringbone, layered, or stacked motifs in the solid state. mdpi.comnih.gov Analysis of the crystal packing provides insight into how molecular shape and functional groups direct the self-assembly of the compound into a well-ordered crystalline solid.

Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the presence of a bromine atom provides a distinct isotopic signature that greatly aids in the identification of bromine-containing fragments.

Isotopic Fingerprinting: Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern in the mass spectrum for any fragment containing a single bromine atom, where the two peaks are of roughly equal intensity. This "isotopic fingerprint" is a definitive indicator of the presence of bromine in an ion. Advanced techniques like compound-specific isotope analysis (CSIA) can provide further insights into the origin and transformation pathways of such organobrominated compounds in various environments.

Upon electron impact ionization, the molecule would form a molecular ion [M]+•. Key fragmentation pathways would likely involve:

Cleavage of the Dioxolane Ring: The 1,3-dioxolane (B20135) ring is susceptible to fragmentation. Common pathways include the loss of formaldehyde (B43269) (CH2O) or other small neutral molecules, leading to characteristic fragment ions.

Benzylic Cleavage: The bond between the phenyl ring and the dioxolane ring is a likely site of cleavage, leading to the formation of a stable brominated dimethylbenzyl cation.

Loss of Bromine: Cleavage of the C-Br bond can occur, resulting in a fragment ion corresponding to the 2,5-dimethylphenyl-1,3-dioxolane cation.

Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, though this is generally less common than the loss of substituents.

A hypothetical fragmentation table is presented below to illustrate these potential pathways.

| m/z (relative intensity) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 270/272 (M/M+2) | [C11H13BrO2]+• | Molecular Ion |

| 241/243 | [C9H10Br]+ | Loss of the dioxolane moiety |

| 191 | [C11H13O2]+ | Loss of Br radical |

| 185/187 | [C8H8Br]+ | Benzylic cleavage with rearrangement |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Substituted Benzene (B151609) Ring Vibrations: The presence of the 1,2,4,5-tetrasubstituted benzene ring will give rise to a series of characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm-1.

C=C Stretching: Aromatic ring C=C stretching vibrations produce a set of bands in the 1600-1450 cm-1 region. The substitution pattern influences the exact position and intensity of these bands.

C-H Bending: Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene ring and are expected in the 900-650 cm-1 region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm-1.

1,3-Dioxolane Ring Vibrations: The 1,3-dioxolane ring has its own set of characteristic vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations from the CH2 groups of the dioxolane ring are expected in the 3000-2850 cm-1 region.

C-O Stretching: The C-O stretching vibrations of the acetal (B89532) group in the dioxolane ring are typically strong and appear in the 1200-1000 cm-1 region. These are often multiple bands due to symmetric and asymmetric stretching modes.

A table summarizing the expected key vibrational frequencies is provided below.

| Vibrational Mode | Expected Wavenumber Range (cm-1) in FT-IR | Expected Wavenumber Range (cm-1) in Raman |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 (often stronger) |

| Aliphatic C-H Bend | 1470 - 1430 | 1470 - 1430 |

| C-O Stretch (Acetal) | 1200 - 1000 (strong) | 1200 - 1000 |

| Aromatic C-H Out-of-Plane Bend | 900 - 650 | 900 - 650 |

| C-Br Stretch | 600 - 500 | 600 - 500 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. While this compound itself is not chiral, derivatives can be synthesized that possess stereogenic centers, for instance, by introducing substituents on the dioxolane ring.

For such chiral derivatives, CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is highly sensitive to the three-dimensional arrangement of atoms in a molecule and can be used to:

Determine Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a mixture. This allows for the quantitative determination of the enantiomeric purity of a sample.

Assign Absolute Configuration: By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration (R or S) of a chiral center can often be determined.

Advanced Synthetic Applications and Derivatization Strategies Utilizing 2 4 Bromo 2,5 Dimethylphenyl 1,3 Dioxolane As a Versatile Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The true utility of 2-(4-bromo-2,5-dimethylphenyl)-1,3-dioxolane lies in its capacity to act as a linchpin in the assembly of complex molecular architectures. The presence of the aryl bromide moiety is particularly significant, as it provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key cross-coupling reactions that leverage the aryl bromide include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron species (such as a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgnih.gov This is one of the most widely used methods for constructing biaryl structures, which are common motifs in pharmaceuticals and functional materials. mdpi.comnih.gov

Heck-Mizoroki Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, effectively extending the carbon framework. wikipedia.orgorganic-chemistry.orgmychemblog.com This method is particularly useful for synthesizing stilbenes and cinnamates.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating an arylalkyne. wikipedia.orglibretexts.orgnih.gov This is a fundamental transformation for building rigid, linear scaffolds found in organic materials and complex natural products. organic-chemistry.orgnih.gov

By utilizing these methods, chemists can selectively introduce a diverse array of substituents at the C4 position of the phenyl ring, transforming the initial building block into a more elaborate and functionalized scaffold. The dioxolane group remains stable under the typically basic conditions of these coupling reactions, preserving the latent aldehyde functionality for subsequent transformations. libretexts.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Biaryl derivative |

| Heck-Mizoroki Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand (e.g., P(o-tolyl)₃) + Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., Et₃N) | Arylalkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) | Arylamine |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Substituted aryl |

Role in the Development of New Organic Materials

The unique structural attributes of this compound make it an attractive candidate for the development of novel organic materials, including specialty polymers and precursors for optoelectronic applications.

Monomers for Specialty Polymers: Dioxolanes themselves can serve as monomers in ring-opening polymerization reactions to create polyacetals. The substituted phenyl ring on this particular dioxolane would function as a pendant group, imparting specific properties to the polymer backbone. For example, the bulky and rigid 4-bromo-2,5-dimethylphenyl group could enhance the thermal stability (i.e., increase the glass transition temperature) of the resulting polymer. The presence of bromine can also confer flame-retardant properties.

Furthermore, the bromine atom can be replaced via coupling reactions either before or after polymerization to introduce other functional groups. This allows for the synthesis of functional polymers with tailored optical, electronic, or chemical properties. For instance, attaching conjugated moieties could lead to the development of novel conductive or light-emitting polymers.

Optoelectronic Precursors: The core aromatic structure is a fundamental component of many organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 4-bromo-2,5-dimethylphenyl moiety is a classic building block that can be elaborated into larger, more complex conjugated systems. Through sequential cross-coupling reactions (e.g., Suzuki followed by Sonogashira), the molecule can be expanded into the complex scaffolds required for these applications. The dioxolane-protected aldehyde can be unmasked later in the synthesis to introduce further functionality or to act as an anchoring group for attachment to surfaces.

| Material Type | Role of the Compound | Potential Properties Conferred |

|---|---|---|

| Specialty Polymers | Functional Monomer | Increased thermal stability, flame retardancy, tailored solubility. |

| Optoelectronic Materials | Core Building Block | Forms part of the conjugated system after derivatization via cross-coupling. |

| Functional Dyes | Intermediate | The aromatic core can be elaborated into a chromophore. |

Strategies for Preparing Chiral Derivatives and Enantioselective Transformations

The creation of chiral molecules is of paramount importance, particularly in the pharmaceutical and fine chemical industries. Chiral derivatives of this compound can be prepared primarily through the use of chiral starting materials. nih.gov The most direct strategy involves the acid-catalyzed acetalization of 4-bromo-2,5-dimethylbenzaldehyde (B1282258) with an enantiomerically pure 1,2-diol. nih.gov

Commonly used chiral diols include:

(2R,3R)-Butanediol or (2S,3S)-Butanediol: These readily available diols will yield a chiral dioxolane with two methyl substituents on the acetal (B89532) ring.

Chiral Tartaric Acid Esters (e.g., Diethyl L-tartrate): The reaction with tartrate derivatives produces dioxolanes with ester functionalities, which can be further modified.

(R)- or (S)-1,2-Propanediol: This leads to a dioxolane with a single methyl substituent at the 4-position of the ring.

The stereochemistry of the resulting dioxolane is directly controlled by the stereochemistry of the diol used in the synthesis. researchgate.net These chiral building blocks can then be carried through subsequent reaction sequences, allowing for the synthesis of enantiomerically pure and complex final products. mdpi.com The stereoselective opening of such chiral acetals, often mediated by Lewis acids, is another powerful transformation that can set stereocenters in subsequent steps. acs.org

| Chiral Diol | Resulting Dioxolane | Key Feature |

|---|---|---|

| (2R,3R)-(-)-2,3-Butanediol | (4R,5R)-2-(4-Bromo-2,5-dimethylphenyl)-4,5-dimethyl-1,3-dioxolane | C₂-symmetric diol, provides a well-defined chiral environment. |

| (2S,3S)-(+)-2,3-Butanediol | (4S,5S)-2-(4-Bromo-2,5-dimethylphenyl)-4,5-dimethyl-1,3-dioxolane | Enantiomer of the above, providing access to the opposite product series. |

| Diethyl L-tartrate | (4R,5R)-2-(4-Bromo-2,5-dimethylphenyl)-4,5-bis(ethoxycarbonyl)-1,3-dioxolane | Introduces additional functional handles (esters). |

| (S)-(+)-1,2-Propanediol | (S)-2-(4-Bromo-2,5-dimethylphenyl)-4-methyl-1,3-dioxolane | Creates a single stereocenter on the dioxolane ring. |

Integration into Automated Synthesis and Flow Chemistry Methodologies

Modern chemical synthesis is increasingly moving towards automated and continuous flow processes to improve efficiency, safety, reproducibility, and scalability. uc.pt The synthesis and derivatization of this compound are well-suited for adaptation to these advanced methodologies.

Flow Chemistry Synthesis: The initial formation of the dioxolane can be performed in a continuous flow reactor by passing a solution of 4-bromo-2,5-dimethylbenzaldehyde and ethylene (B1197577) glycol through a heated column packed with a solid-supported acid catalyst (e.g., an acidic ion-exchange resin). nih.gov This method allows for rapid optimization, reduced reaction times, and easier purification, as the catalyst is retained in the column.

Automated Synthesis: Automated synthesis platforms can utilize this compound as a key building block. An automated synthesizer could perform a sequence of reactions, such as a Suzuki coupling followed by deprotection of the acetal and then a reductive amination, all within a single, programmed run. The aryl bromide provides a reliable reaction site for diversification, and the acetal protecting group is robust enough for automated handling. This approach allows for the rapid generation of libraries of related compounds for applications such as drug discovery or materials screening.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days (including workup of intermediates) | Minutes to hours (for a continuous run) |

| Heat & Mass Transfer | Often inefficient, can lead to hotspots and side products. | Highly efficient due to high surface-area-to-volume ratio. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and better control. |

| Scalability | Difficult; requires larger glassware and re-optimization. | Straightforward; achieved by running the system for a longer time. |

| Process Control | Limited; parameters are set for the entire batch. | Precise control over temperature, pressure, and residence time. |

Q & A

Q. What are the established synthetic methodologies for 2-(4-Bromo-2,5-dimethylphenyl)-1,3-dioxolane, and how do reaction conditions affect yield and purity?

Answer: The compound is synthesized via acetal formation from 4-bromo-2,5-dimethylbenzaldehyde and ethylene glycol using acid catalysts (e.g., p-toluenesulfonic acid) under Dean-Stark conditions to remove water . Key factors influencing yield and purity include:

- Catalyst choice : Strong acids (e.g., H₂SO₄) accelerate reaction kinetics but may increase side reactions, while milder Lewis acids (e.g., BF₃·Et₂O) improve selectivity.

- Solvent systems : Non-polar solvents (toluene) favor water removal, whereas polar aprotic solvents (DCM) enhance reactant solubility.

- Temperature : Optimal yields (70–85%) are achieved at 80–100°C, with higher temperatures risking decomposition.

- Additives : Molecular sieves (3Å) minimize hydrolysis, improving purity .

Q. How does the electronic and steric environment of the 2,5-dimethylphenyl group influence reactivity in cross-coupling reactions?

Answer: The 2,5-dimethyl groups exert dual effects:

- Steric hindrance : Limits accessibility to the bromine atom, requiring bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to prevent catalyst poisoning.

- Electronic activation : Methyl groups donate electron density, lowering the activation energy for oxidative addition in Pd-catalyzed reactions. This enables coupling with aryl boronic acids at 50–80°C, compared to >100°C for non-methylated analogs. Kinetic studies show a 40% increase in reaction rate compared to unsubstituted bromophenyl derivatives .

Q. What analytical techniques are critical for confirming structural integrity?

Answer:

- NMR spectroscopy :

- ¹H NMR : Dioxolane protons appear as a multiplet (δ 3.8–4.2 ppm); aromatic methyl groups resonate as singlets (δ 2.3–2.6 ppm).

- ¹³C NMR : The acetal carbon (C-O) appears at ~100 ppm.

- High-resolution mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 243.0321 (C₁₁H₁₃BrO₂).

- X-ray crystallography : Resolves spatial arrangement of bromine and methyl groups (CCDC deposition recommended).

- FT-IR : C-O-C stretches (1060–1120 cm⁻¹) confirm the dioxolane ring .

Advanced Research Questions

Q. What strategies resolve contradictory data on stability under acidic vs. basic hydrolysis?

Answer: Contradictions arise from solvent polarity and ionic strength variations. A systematic approach includes:

- pH-rate profiling : Monitor hydrolysis via HPLC at 25–60°C in buffered solutions (pH 1–12).

- Isotopic labeling : Use D₂O to distinguish acid-catalyzed (H⁺-mediated) vs. base-mediated mechanisms.

- Computational modeling (DFT) : Predict transition states to identify susceptibility sites.

Studies on analogs reveal electron-withdrawing groups accelerate acid-catalyzed ring-opening, while methyl groups stabilize the dioxolane via steric protection .

Q. How can structure-activity relationship (SAR) studies evaluate pharmacological potential?

Answer: SAR Design:

Substituent variation : Replace bromine with Cl/I or modify methyl group positions.

Biological assays : Measure IC₅₀ against kinases or GPCRs.

Physicochemical profiling : LogP, solubility (shake-flask method), and metabolic stability (microsomal t₁/₂).

Example SAR Table:

| Derivative | Substituents | LogP | IC₅₀ (nM) | Metabolic t₁/₂ (min) |

|---|---|---|---|---|

| Target compound | 4-Br, 2,5-diMe | 3.2 | 85 ± 7 | 42 |

| Analog A | 4-Cl, 2,5-diMe | 2.9 | 120 ± 10 | 38 |

| Analog B | 4-Br, 2-Me | 3.0 | 210 ± 15 | 55 |

Bromine enhances target affinity, while dual methyl groups improve metabolic stability .

Q. What mechanistic insights guide catalytic asymmetric reaction optimization?

Answer: Key Strategies:

- Chiral ligands : BINOL-derived phosphates or bulky N-heterocyclic carbenes (NHCs) induce enantioselectivity (up to 92% ee in Rh-catalyzed insertions).

- Solvent effects : THF improves ligand-substrate interactions vs. toluene.

- Temperature control : Lower temperatures (-20°C) favor kinetic resolution, enhancing diastereomeric ratios.

- Kinetic studies : Determine ΔH‡ and ΔS‡ via Eyring plots to optimize transition states.

Recent work shows the dioxolane’s rigidity aids in controlling transition state geometry, critical for asymmetric induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.